molecular formula C9H12N2O4S B1607278 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid CAS No. 90250-68-3

4-{[(Dimethylamino)sulfonyl]amino}benzoic acid

Cat. No.: B1607278
CAS No.: 90250-68-3
M. Wt: 244.27 g/mol
InChI Key: GIHVRYUPCABTQW-UHFFFAOYSA-N
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Description

4-{[(Dimethylamino)sulfonyl]amino}benzoic acid is a chemical compound that belongs to the benzoic acid family. It is known for its unique structure, which includes a dimethylamino group and a sulfonyl group attached to the benzoic acid core. This compound has a molecular formula of C9H12N2O4S and a molecular weight of 244.27 g/mol. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid involves several steps. One common method includes the reaction of 4-aminobenzoic acid with dimethylamine and a sulfonyl chloride reagent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The product is then purified through recrystallization or chromatography techniques .

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-{[(Dimethylamino)sulfonyl]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may result in the formation of amines or alcohols.

    Substitution: Electrophilic aromatic substitution reactions are common for this compound, where the dimethylamino or sulfonyl groups can be replaced by other functional groups using reagents like halogens or nitrating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-{[(Dimethylamino)sulfonyl]amino}benzoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: It serves as an intermediate in the synthesis of complex organic compounds and specialty chemicals.

    Biology: This compound is used in biochemical assays and as a labeling reagent for detecting specific biomolecules. It can also be employed in the study of enzyme kinetics and protein interactions.

    Medicine: In medicinal chemistry, it is used in the development of pharmaceutical compounds and as a building block for drug synthesis. Its unique structure allows for the design of molecules with specific biological activities.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{[(Dimethylamino)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino and sulfonyl groups play a crucial role in its reactivity and binding affinity. These functional groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

For example, in biochemical assays, the compound may act as a substrate or inhibitor, modulating the activity of enzymes and affecting metabolic pathways. Its ability to form stable complexes with proteins and other macromolecules makes it a valuable tool in research .

Comparison with Similar Compounds

4-{[(Dimethylamino)sulfonyl]amino}benzoic acid can be compared with other similar compounds, such as:

    4-Aminobenzoic acid: This compound lacks the dimethylamino and sulfonyl groups, making it less reactive and versatile compared to this compound.

    4-Dimethylaminobenzoic acid: This compound contains the dimethylamino group but lacks the sulfonyl group, resulting in different chemical properties and reactivity.

    Benzenesulfonic acid: This compound has a sulfonyl group attached to the benzene ring but lacks the dimethylamino group, leading to distinct chemical behavior and applications.

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and versatility, making it suitable for a wide range of scientific and industrial applications.

Properties

IUPAC Name

4-(dimethylsulfamoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-11(2)16(14,15)10-8-5-3-7(4-6-8)9(12)13/h3-6,10H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHVRYUPCABTQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349576
Record name 4-{[(dimethylamino)sulfonyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90250-68-3
Record name 4-{[(dimethylamino)sulfonyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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